2-(4,4-Dimethyl-2-oxo-2,4-dihydro-1h-benzo[d][1,3]oxazin-6-yl)benzonitrile
Description
Properties
Molecular Formula |
C17H14N2O2 |
|---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
2-(4,4-dimethyl-2-oxo-1H-3,1-benzoxazin-6-yl)benzonitrile |
InChI |
InChI=1S/C17H14N2O2/c1-17(2)14-9-11(7-8-15(14)19-16(20)21-17)13-6-4-3-5-12(13)10-18/h3-9H,1-2H3,(H,19,20) |
InChI Key |
SDPMUNIYMALFCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)C3=CC=CC=C3C#N)NC(=O)O1)C |
Origin of Product |
United States |
Preparation Methods
Preparation of Benzoxazinone Core
The benzoxazinone core, specifically the 4,4-dimethyl-2-oxo-2,4-dihydro-1H-benzo[d]oxazin ring, can be prepared via cyclization of substituted anthranilic acid derivatives or isatoic anhydrides under controlled conditions.
Isatoic Anhydride Route: Treatment of substituted isatoic anhydrides with N,O-dimethylhydroxylamine hydrochloride in protic solvents such as ethanol or isopropanol under reflux and inert atmosphere (argon or nitrogen) yields Weinreb amides, which are key intermediates in benzoxazinone synthesis.
Cyclization: The Weinreb amide intermediates undergo intramolecular cyclization to form the benzoxazinone ring. This process may be facilitated by bases such as sodium carbonate or potassium phosphate in solvents like benzene, DMF, or toluene.
Use of Organo-Metallic Reagents for Functionalization
Further functionalization at position 4 of the benzoxazinone ring to introduce the 4,4-dimethyl substitution is achieved by treatment with organometallic reagents:
- Organo Lithium or Grignard Reagents: These reagents react with protected aniline intermediates or Weinreb amides in non-protic solvents such as tetrahydrofuran (THF) or diethyl ether at low temperatures (−78 °C to room temperature) under inert atmosphere to afford amino ketones or carbinol intermediates that cyclize to the benzoxazinone core.
Representative Preparation Scheme Summary
Experimental Notes and Reaction Optimization
Bases: Sodium bicarbonate, sodium carbonate, potassium phosphate, and potassium acetate are commonly employed depending on the reaction step and side-product formation.
Solvents: Benzene, DMF, isopropanol, toluene, ethanol, DME, ether, and acetone are suitable solvents for different stages, chosen based on solubility and reaction compatibility.
Inert Atmosphere: Argon or nitrogen atmosphere is essential to prevent oxidation or moisture-sensitive side reactions during organometallic steps.
Temperature Control: Low temperatures (−78 °C) are critical during organolithium or Grignard reagent additions to control reactivity and selectivity.
Summary Table of Key Reaction Conditions
| Reaction Step | Catalyst/Reagent | Base(s) Used | Solvent(s) | Temperature Range | Atmosphere |
|---|---|---|---|---|---|
| Weinreb amide formation | N,O-dimethylhydroxylamine hydrochloride | None (protic solvent acts as base) | Ethanol, isopropanol | Reflux (~78 °C) | Argon/Nitrogen |
| Suzuki/Stille cross-coupling | Pd(OAc)$$_2$$, phosphine ligand | Na$$2$$CO$$3$$, K$$3$$PO$$4$$ | Toluene, DMF, H$$_2$$O mixtures | 80–100 °C | Argon/Nitrogen |
| Organo-metallic addition | Organolithium or Grignard reagent | None (base-sensitive step) | THF, diethyl ether | −78 °C to RT | Argon/Nitrogen |
Research Discoveries and Improvements
The use of Weinreb amides as intermediates allows for controlled and selective functionalization at position 4 of the benzoxazinone ring, improving yields and purity.
Cross-coupling methodologies such as Suzuki and Stille reactions have been optimized to tolerate various substituents, including benzonitrile groups, enhancing the versatility of the synthetic route.
Protective group strategies for aniline derivatives (e.g., pivaloyl chloride, di-tert-butyl dicarbonate) have been developed to improve the selectivity and stability of intermediates during multi-step syntheses.
Solvent and base screening has allowed for milder reaction conditions, reducing side reactions and improving overall synthetic efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4,4-Dimethyl-2-oxo-2,4-dihydro-1h-benzo[d][1,3]oxazin-6-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives with altered properties.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(4,4-Dimethyl-2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-6-yl)benzonitrile exhibit significant anticancer properties. For example:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating pathways involved in cell survival and proliferation.
- Case Study : A study demonstrated that derivatives of this compound inhibited the growth of various cancer cell lines, suggesting potential for development as an anticancer agent .
Neuroprotective Effects
The neuroprotective properties of related compounds have been explored extensively:
- Oxidative Stress Mitigation : Research indicates that these compounds can scavenge free radicals and protect neurons from oxidative damage.
- Clinical Relevance : They show promise in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by reducing neuroinflammation and promoting neuronal survival .
Polymer Chemistry
The unique structure of this compound allows it to be utilized in polymer synthesis:
- Polymerization Processes : It can act as a monomer or additive in the production of specialty polymers with enhanced thermal stability and mechanical properties.
Photonic Applications
The compound has potential applications in photonic devices:
- Light Emission : Its structural characteristics may allow it to be used in the development of light-emitting diodes (LEDs) or other optoelectronic devices due to its ability to absorb and emit light efficiently .
Chemical Intermediate
Given its complex structure, this compound can serve as an important intermediate in the synthesis of other biologically active molecules:
- Synthetic Pathways : It can be used to create more complex structures through various organic reactions such as nucleophilic substitutions or cyclization processes.
Mechanism of Action
The mechanism of action of 2-(4,4-Dimethyl-2-oxo-2,4-dihydro-1h-benzo[d][1,3]oxazin-6-yl)benzonitrile involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Physicochemical Properties
Table 2: Receptor Binding and Enzymatic Inhibition
Key Observations :
- Halogen Effects: PF 750 (2-fluoro analog) exhibits improved metabolic stability over the non-fluorinated target compound due to fluorine’s electronegativity and resistance to oxidative metabolism .
- Thio vs. Oxo Substitution : Tanaproget’s 2-thioxo group enhances lipophilicity and PR binding affinity (IC₅₀: 0.3–1.2 nM) compared to the target compound’s oxo group .
- Pyrrole vs. Benzonitrile : Pyrrole-containing derivatives (e.g., Tanaproget) show superior selectivity for PR over other steroid receptors, while benzonitrile derivatives are often intermediates for radiolabeled probes .
Key Findings :
- The target compound’s synthesis likely involves multi-step reactions similar to its analogs, including cyclization and cross-coupling .
- Crystallographic data for the tert-butyl ester analog reveals non-planar geometries between the benzoxazine and pyrrole rings (dihedral angle: 41.88°), which may influence receptor docking .
Pharmacological and Computational Insights
- Hydrophobic Interactions : The benzonitrile group in the target compound likely interacts with Arg48 and Arg104 in the hydrophobic pocket of the RAGE protein, a mechanism shared with other benzoxazines .
- Metabolic Stability: Fluorinated analogs (e.g., PF 750) exhibit longer half-lives in vivo compared to non-halogenated derivatives, making them preferable for therapeutic applications .
Biological Activity
2-(4,4-Dimethyl-2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-6-yl)benzonitrile, also known by its CAS number 885268-52-0, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, structure-activity relationships (SAR), and case studies.
- Molecular Formula : C17H14N2O2
- Molecular Weight : 278.31 g/mol
- CAS Number : 885268-52-0
Synthesis
The synthesis of this compound typically involves the reaction of 4,4-dimethyl-2-oxo-2,4-dihydrobenzo[d][1,3]oxazine with benzonitrile derivatives. Various synthetic routes have been explored to optimize yield and purity.
Antitumor Activity
Recent studies have indicated that compounds related to this compound exhibit significant antitumor activity. For example:
- Case Study : In a study involving a series of benzamide derivatives, it was found that certain analogs demonstrated enhanced cytotoxicity against various cancer cell lines. The presence of the oxazine moiety was crucial for the observed activity .
Antifungal Activity
The compound has shown promising antifungal properties in vitro:
- Research Findings : A structure–activity relationship (SAR) analysis revealed that modifications to the benzamide structure can significantly enhance antifungal potency. Compounds with specific substituents exhibited minimum inhibitory concentrations (MIC) comparable to established antifungal agents .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in tumor growth and fungal metabolism.
- Cell Cycle Arrest : Some studies suggest that these compounds may induce cell cycle arrest in cancer cells, leading to apoptosis.
Structure–Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound:
| Substituent | Effect on Activity | Remarks |
|---|---|---|
| Methoxy Group | Increased potency | Enhances interaction with target enzymes |
| Halogen Substituents | Varies; often increases lipophilicity | Affects bioavailability and membrane permeability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
